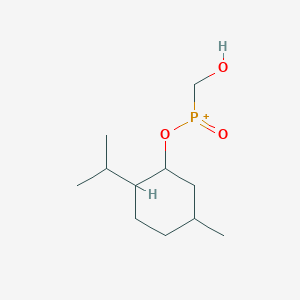
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate typically involves the reaction of 2-Isopropyl-5-methylcyclohexanol with a phosphinic acid derivative. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the phosphinate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphinates .
Applications De Recherche Scientifique
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropyl-5-methylcyclohexyl 2-methoxybenzoate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-(hydroxymethyl)phosphinate
Uniqueness
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and a phosphinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H22O3P+ |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
hydroxymethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxy-oxophosphanium |
InChI |
InChI=1S/C11H22O3P/c1-8(2)10-5-4-9(3)6-11(10)14-15(13)7-12/h8-12H,4-7H2,1-3H3/q+1 |
Clé InChI |
DVHGPEKKQGDHNS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)O[P+](=O)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


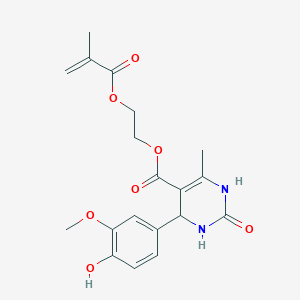
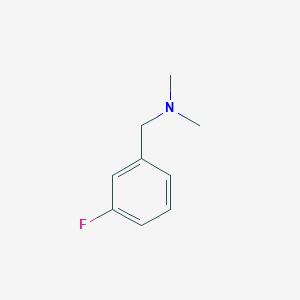
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
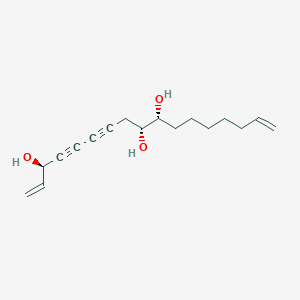


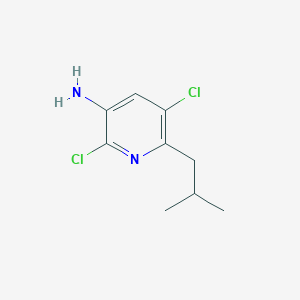
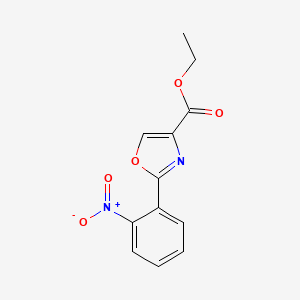
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)

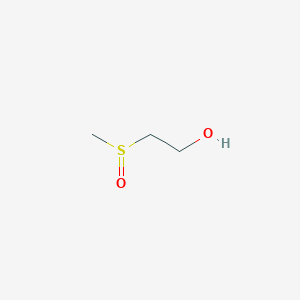
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
